5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine
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Overview
Description
5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a pentan-1-amine backbone with diethyl substitutions on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves the following steps:
O-Alkylation of 2,5-dimethylphenol: The initial step involves the O-alkylation of 2,5-dimethylphenol with an appropriate alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.
Amination: The intermediate 5-(2,5-dimethylphenoxy)-pentan-1-ol is then subjected to amination using diethylamine in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the amine group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenoxyalkylamines.
Scientific Research Applications
5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets lipid-regulating enzymes and receptors, such as peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: It modulates lipid metabolism by activating PPARα, leading to increased oxidation of fatty acids and reduced synthesis of triglycerides.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
5-(2,5-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)12-8-7-9-13-19-17-14-15(3)10-11-16(17)4/h10-11,14H,5-9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICEMNYAYMCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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